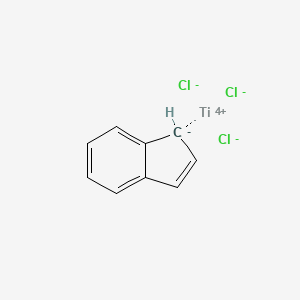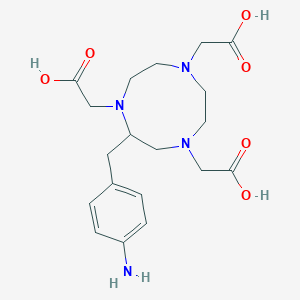
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- is a complex organic compound that belongs to the class of naphthalenesulfonamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- typically involves multiple steps, including the introduction of the sulfonamide group, the dimethylamino group, and the hydroxyhexyl chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and alcohols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would likely include steps such as purification, crystallization, and quality control to meet industry standards. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions may vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, amines, and substituted naphthalenesulfonamides
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the target molecules involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- include other naphthalenesulfonamides with different substituents, such as:
- 1-Naphthalenesulfonamide, N-(2-hydroxyethyl)-
- 1-Naphthalenesulfonamide, 5-(diethylamino)-N-(4-hydroxybutyl)-
- 1-Naphthalenesulfonamide, N-(3-hydroxypropyl)-
Comparison
Compared to these similar compounds, 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(6-hydroxyhexyl)- may exhibit unique properties due to the specific arrangement of its functional groups. For example, the longer hydroxyhexyl chain may influence its solubility, reactivity, and interactions with biological molecules. Additionally, the presence of the dimethylamino group can affect its electronic properties and chemical behavior.
Eigenschaften
CAS-Nummer |
110232-19-4 |
|---|---|
Molekularformel |
C18H26N2O3S |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
5-(dimethylamino)-N-(6-hydroxyhexyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O3S/c1-20(2)17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)19-13-5-3-4-6-14-21/h7-12,19,21H,3-6,13-14H2,1-2H3 |
InChI-Schlüssel |
HERNPNXIVWMYSW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


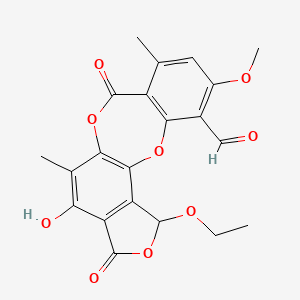
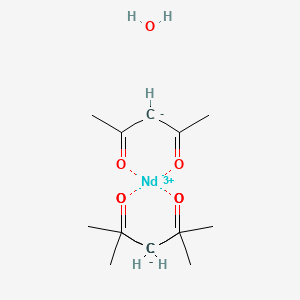
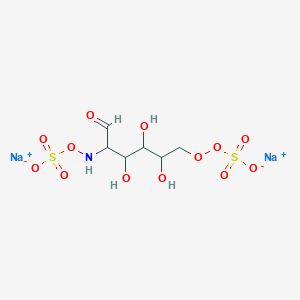

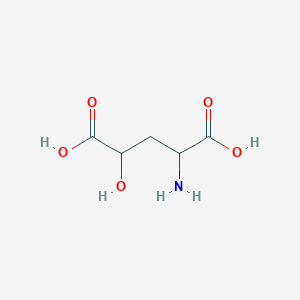

![4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12321667.png)
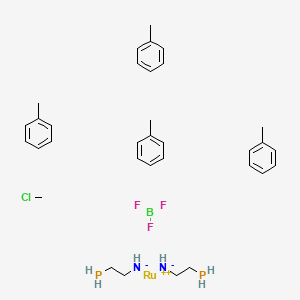
![3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B12321673.png)

![(3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol;(Z)-octadec-9-enoic acid](/img/structure/B12321695.png)
![(6,7-Dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl sulfamate](/img/structure/B12321706.png)
